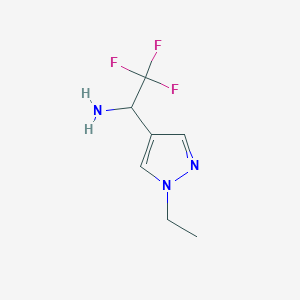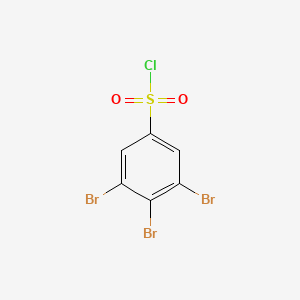
4-Bromo-3-fluorobenzene-1-sulfonyl fluoride
Descripción general
Descripción
4-Bromo-3-fluorobenzene-1-sulfonyl fluoride is a fluorinated arylsulfonyl chloride . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom .
Synthesis Analysis
This compound can be prepared from 1,3-benzenedisulfonyl fluoride . It is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Molecular Structure Analysis
The molecular formula of this compound is C6H3BrF2O2S . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Physical And Chemical Properties Analysis
The density of this compound is 1.9±0.1 g/cm3 . Its boiling point is 277.3±20.0 °C at 760 mmHg . The refractive index is 1.573 .Aplicaciones Científicas De Investigación
Use in Fluorosulfonylation Reactions : A study by Leng and Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which has potential as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent has been applied for regioselective synthesis of 5-sulfonylfluoro isoxazoles, providing a direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
Synthesis of Fluorinated Biphenyl Derivatives : In a study by Erami et al. (2017), fluorinated biphenyl derivatives were synthesized using Suzuki-Miyaura C-C coupling reactions catalyzed by a heterogeneous system. This involved the reaction of various arylboronic acids with 1-bromo-4-fluorobenzene, demonstrating the utility of fluorinated compounds in the pharmaceutical industry (Erami et al., 2017).
Photofragment Translational Spectroscopy : A study by Gu et al. (2001) explored the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene. This research provides insights into the energy distributions and mechanisms of photodissociation, highlighting the substitution effect of the fluorine atom (Gu et al., 2001).
Development of Novel SuFEx Clickable Reagents : Research by Smedley et al. (2018) introduced 1,2-dibromoethane-1-sulfonyl fluoride as a precursor to robust SuFEx connectors like 1-bromoethene-1-sulfonyl fluoride. This study demonstrates the potential of these compounds in synthesizing various functionalized sulfonates and sulfonamides (Smedley et al., 2018).
Electrochemical Fluorination of Aromatic Compounds : Horio et al. (1996) investigated the electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene. This study contributes to the understanding of the mechanisms and products formed during the fluorination process in different conditions (Horio et al., 1996).
Fluorine Incorporation in Highly Functional Molecules : Forngren et al. (1998) developed a method for introducing a [4-F-18]fluorophenyl structure into highly functional molecules, using [4-F-18]-1-Bromo-4-fluorobenzene. This method is of general interest for the synthesis of complex molecules (Forngren et al., 1998).
Safety and Hazards
Mecanismo De Acción
The pharmacokinetics of aryl sulfonyl fluorides, including absorption, distribution, metabolism, and excretion (ADME), would also depend on the specific compound and the organism it is administered to. Factors such as the compound’s solubility, stability, and reactivity, as well as the organism’s physiology and biochemistry, would all play a role.
Análisis Bioquímico
Biochemical Properties
4-Bromo-3-fluorobenzene-1-sulfonyl fluoride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an inhibitor for certain enzymes, particularly those involved in sulfonation reactions. The compound’s sulfonyl fluoride group is highly reactive, allowing it to form covalent bonds with the active sites of enzymes, thereby inhibiting their activity . This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific enzymes, the compound can alter the phosphorylation states of proteins, thereby affecting signal transduction pathways. Additionally, changes in gene expression have been noted, which can lead to alterations in cellular metabolism and overall cell function . These effects make it a valuable tool in cellular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl fluoride group reacts with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition. This mechanism is particularly effective in inhibiting serine and cysteine proteases, which are critical in various biological processes . The compound’s ability to form stable covalent bonds with these enzymes makes it a potent inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to sustained enzyme inhibition and altered cellular metabolism . These temporal effects are essential for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic effects have been observed, including cellular damage and adverse physiological responses
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes involved in sulfonation reactions. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways . Understanding these interactions is vital for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its effectiveness as an enzyme inhibitor and its overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is often directed to specific compartments or organelles where it can exert its inhibitory effects on target enzymes . This localization is essential for its function and effectiveness in biochemical applications.
Propiedades
IUPAC Name |
4-bromo-3-fluorobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYULLWUAYDEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273640 | |
| Record name | 4-Bromo-3-fluorobenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
935534-33-1 | |
| Record name | 4-Bromo-3-fluorobenzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935534-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-fluorobenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



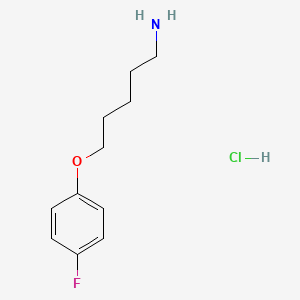
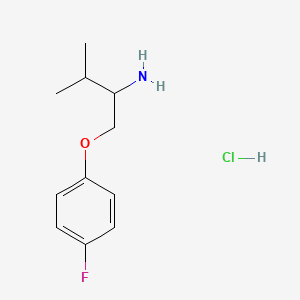
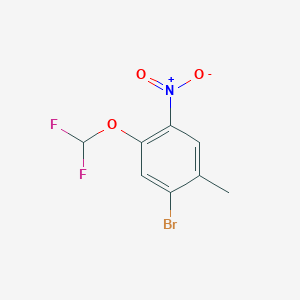
![Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride](/img/structure/B1449946.png)

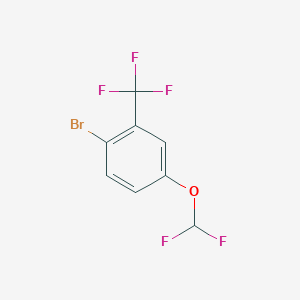

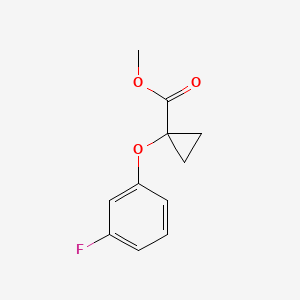
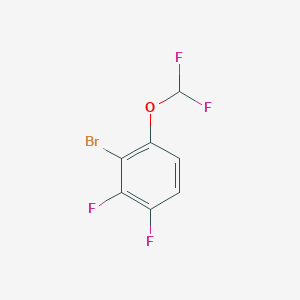
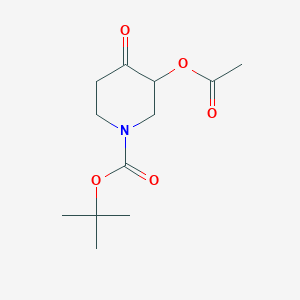
![Diethyl 2,2-[(4-formylphenyl)imino]diacetate](/img/structure/B1449959.png)
